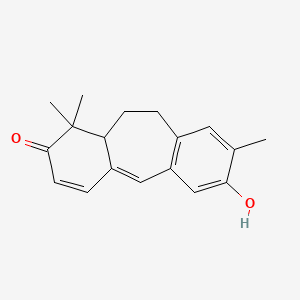

Heudelotine

Description

Heudelotine is an organic compound with the chemical formula C18H20O2. It is a solid that appears as white to yellow crystals and has a melting point of approximately 178-180 degrees Celsius . This compound is slightly soluble in water but highly soluble in organic solvents . This compound has been studied for its various biological activities, including its antiproliferative properties against cancer cell lines .

Properties

IUPAC Name |

14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYSDMNSOBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heudelotine typically involves the extraction of natural products from the roots of Dichapetalum heudelotii. The process includes the use of ethyl acetate as a solvent, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The structure elucidation of this compound is achieved using spectroscopic methods like UV, IR, 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry .

Industrial Production Methods: The use of preparative HPLC and other chromatographic techniques would be essential for obtaining this compound in sufficient quantities for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Heudelotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Heudelotine has been studied extensively for its antiproliferative activities against various cancer cell lines . It has shown promising results in inhibiting the growth of human pancreatic adenocarcinoma and Burkitt’s lymphoma cells . Additionally, this compound’s unique structure makes it a valuable compound for research in medicinal chemistry and drug development.

In the field of biology, this compound is used to study cell viability and proliferation. Its ability to inhibit cancer cell growth makes it a potential candidate for developing new anticancer therapies. In industry, this compound can be used as a reference compound for quality control and standardization of natural product extracts.

Mechanism of Action

Heudelotine can be compared with other similar compounds such as combretastatin A-1 and combretastatin B-1, which are also bibenzyl derivatives isolated from natural sources . These compounds share similar structural features and biological activities, but this compound exhibits unique antiproliferative properties against specific cancer cell lines .

Comparison with Similar Compounds

- Combretastatin A-1

- Combretastatin B-1

- Heudelotol A

- Heudelotol B

Heudelotine’s uniqueness lies in its specific activity against certain types of cancer cells, making it a valuable compound for targeted cancer therapy research.

Biological Activity

Heudelotine, also referred to as Heudelotinone, is a dinorditerpenoid compound primarily isolated from the stem bark and roots of Ricinodendron heudelotii. This compound has garnered significant attention due to its diverse biological activities, particularly its effects on gut microbiota, cytotoxicity against cancer cell lines, and potential therapeutic applications in inflammatory diseases.

Target of Action

this compound primarily targets the gut microbiota, modulating its composition and activity. This modulation influences biochemical pathways related to short-chain fatty acids (SCFAs), which are crucial for gut health and metabolic processes.

Mode of Action

The compound enhances the production of SCFAs, metabolites produced by gut bacteria that have various health benefits, including anti-inflammatory effects. The pharmacokinetics of this compound suggest good bioavailability in the gut environment, which may enhance its therapeutic potential against conditions like experimental colitis.

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections.

- Anti-inflammatory Effects : The modulation of gut microbiota and SCFA production suggests a role in reducing inflammation.

- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:

- SMMC-7721 (liver cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines indicate varying degrees of sensitivity to this compound, with the SMMC-7721 line showing an IC50 value of 21.68 μM.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Experimental Colitis Model : In animal models, this compound has been shown to alleviate symptoms associated with colitis. The mechanism appears to be linked to its ability to modify gut microbiota composition positively and enhance SCFA production.

- Cytotoxicity Assessments : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as an anticancer agent. The results indicated that higher concentrations led to increased cell death in targeted cancer cells .

- Gut Microbiota Modulation : Research indicates that this compound's effects on gut microbiota can lead to improved metabolic health and reduced inflammation, highlighting its potential for therapeutic applications in metabolic disorders.

Data Table: Comparison of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | Inhibition of growth |

| Anti-inflammatory | Modulates gut microbiota | Reduction in inflammatory markers |

| Cytotoxicity | Affects cancer cell lines | IC50 values: SMMC-7721 (21.68 μM) |

| SCFA Production | Enhances production of beneficial metabolites | Improved gut health |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.